molecular formula C11H10N2O4 B2430992 Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate CAS No. 1009943-30-9

Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate

Cat. No.: B2430992
CAS No.: 1009943-30-9
M. Wt: 234.211
InChI Key: DQMOTRDBKDBWRP-UHFFFAOYSA-N
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Description

Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate is a complex organic compound with a furan ring structure

Properties

IUPAC Name

methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-6-9(11(15)16-2)4-8(17-6)3-7(5-12)10(13)14/h3-4H,1-2H3,(H2,13,14)/b7-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMOTRDBKDBWRP-CLTKARDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C=C(C#N)C(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(O1)/C=C(/C#N)\C(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the furan ring, followed by functional group modifications to introduce the amino, cyano, and ester groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the carbonyl group.

    Substitution: Nucleophilic substitution reactions can replace the amino or cyano groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives with amino, cyano, and ester functional groups. Examples are:

  • Methyl 5-amino-2-methylfuran-3-carboxylate
  • 2-Cyano-3-oxoprop-1-enyl furan derivatives
  • Amino-substituted furan carboxylates

Uniqueness

Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate is unique due to its specific combination of functional groups and the Z-configuration of its double bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring with multiple functional groups, including an amino group, cyano group, and an ester. Its IUPAC name is this compound, and its molecular formula is C11H10N2O4C_{11}H_{10}N_{2}O_{4} .

PropertyValue
Molecular FormulaC11H10N2O4C_{11}H_{10}N_{2}O_{4}
Molecular Weight234.21 g/mol
CAS Number1356817-74-7

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. These may include:

  • Condensation Reactions : Formation of the furan ring from appropriate starting materials.
  • Functional Group Modifications : Introduction of amino, cyano, and ester groups under controlled conditions.
  • Optimization : Use of specific solvents, temperatures, and catalysts to enhance yield and purity .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various bacterial strains. For instance, studies have shown that certain furan derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Case Study:
In a study evaluating the antibacterial activity of furan derivatives, the compound was found to have a Minimum Inhibitory Concentration (MIC) of 250 µg/mL against Staphylococcus aureus .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study:
In vitro studies have demonstrated that related furan derivatives exhibit cytotoxic effects on various cancer cell lines, including HeLa and HepG2 cells. The most potent derivative showed an IC50 value of 62.37 µg/mL against HeLa cells .

The biological activity is attributed to the compound's ability to interact with specific molecular targets within cells. These interactions can lead to:

  • Enzyme Inhibition : Blocking pathways essential for microbial growth or cancer cell survival.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells through various signaling pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameBiological ActivityMIC/IC50 Values
Methyl 5-amino-2-methylfuran-3-carboxylateAntibacterialMIC 200 µg/mL
Methyl 5-hydroxymethyl-2-furan carboxylateAnticancerIC50 75 µg/mL
Methyl 5-(hydroxymethyl)-2-furan carboxylateAnti-inflammatoryMIC 1 µg/mL

The unique combination of functional groups in this compound contributes to its distinct biological profile compared to these derivatives.

Q & A

Q. Basic Research Focus

  • 2D NMR (NOESY/ROESY): Correlations between the amino proton (NH₂) and the adjacent cyano group would confirm spatial proximity in the Z-isomer. provides analogous NMR protocols for tetrasubstituted furans, where coupling constants (e.g., J = 8–10 Hz) distinguish E/Z configurations .
  • X-ray Crystallography: Single-crystal analysis using SHELX software () resolves bond angles and torsional strain. For example, the Z-isomer typically shows a dihedral angle <30° between the enyl group and furan plane .

Advanced Consideration
Time-resolved IR spectroscopy can track isomerization dynamics in solution. ’s electrochemical C–H functionalization study (e.g., δ 202.79 ppm for carbonyl groups) provides a benchmark for monitoring tautomeric shifts .

What computational approaches predict the reactivity of the cyano and amino groups under varying pH conditions?

Q. Basic Research Focus

  • pKa Prediction: Tools like MarvinSketch or SPARC calculate the amino group’s pKa (~8–10) and cyano’s resistance to hydrolysis. ’s analogs suggest protonation at the amino group stabilizes the Z-configuration in acidic media .
  • Molecular Dynamics (MD): Simulate solvation effects. For instance, the cyano group’s hydrophobicity may drive aggregation in aqueous buffers, as seen in ’s solvent-dependent reactivity studies .

Advanced Consideration
Machine learning models trained on furan derivatives (e.g., ’s HRMS datasets) can predict regioselectivity in nucleophilic attacks. Density Functional Theory (DFT) further maps frontier orbitals, identifying reactive sites for electrophilic substitution .

What are the challenges in achieving regioselective functionalization of the furan ring, and how can protecting groups mitigate these?

Basic Research Focus
The electron-rich furan ring is prone to over-functionalization. Key strategies include:

  • Temporary Protection: Silyl ethers (e.g., TMSCl) block the 5-position during methylation at the 2-position ().
  • Directed Metalation: Using Pd-catalyzed C–H activation () to target specific positions. For example, tert-butyl groups in ’s analogs enhance steric control during coupling .

Advanced Consideration
Electrochemical methods () enable redox-selective functionalization. Controlled potentials (e.g., –1.2 V vs Ag/AgCl) can prioritize amino group oxidation over furan ring degradation .

How do electronic substituent effects influence stability in protic vs. aprotic solvents?

Q. Basic Research Focus

  • Protic Solvents (e.g., MeOH/H₂O): Hydrogen bonding with the amino group stabilizes the Z-isomer but risks hydrolysis of the methyl ester. ’s comparative table shows ester derivatives (e.g., methyl vs. ethyl) exhibit varying hydrolysis rates (t₁/₂ = 2–6 hrs at pH 7) .
  • Aprotic Solvents (e.g., DMF, THF): Enhance cyano group stability but may promote keto-enol tautomerism. ’s IR data (ν 1714 cm⁻¹ for carbonyls) confirms tautomer suppression in DMF .

Advanced Consideration
Microsolvation models (QM/MM) quantify solvent-shell interactions. For instance, the cyano group’s dipole moment (~3.5 D) aligns with THF’s low dielectric constant (ε = 7.5), minimizing solvolysis .

Key Methodological Insights

  • Stereochemical Control: Use low-temperature Arbuzov reactions to preserve Z-configuration ().
  • Characterization: Combine ¹³C NMR (δ 164–169 ppm for carbonyls) and HRMS (e.g., [M+Na]+ = 425.1571) for unambiguous identification ().
  • Reactivity Prediction: Leverage DFT and MD simulations for substituent effects ().

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